(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride
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Overview
Description
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3R) configuration
Preparation Methods
The synthesis of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride typically involves several steps. One common method includes the reaction of a pyrrolidine derivative with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
Scientific Research Applications
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride can be compared with other similar compounds, such as:
(2S,3R)-3-alkylglutamates: These compounds have similar stereochemistry but different functional groups.
Diastereomers: Compounds with the same molecular formula but different spatial arrangements of atoms.
Meso Compounds: Compounds with chiral centers that are arranged in a way that makes the molecule achiral overall . The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties.
Properties
Molecular Formula |
C7H17Cl2N3O |
---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1 |
InChI Key |
WCBUYSZBBCJKPC-QYCVXMPOSA-N |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@H](C1)N.Cl.Cl |
Canonical SMILES |
CN(C)C(=O)N1CCC(C1)N.Cl.Cl |
Origin of Product |
United States |
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